N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
WAY-352832, also known as Benzeneacetamide, N-[4-(4-bromophenyl)-2-thiazolyl]-, is a chemical compound with the molecular formula C17H13BrN2OS and a molar mass of 373.27 g/mol . This compound is notable for its unique structure, which includes a bromophenyl group and a thiazolyl group attached to a benzeneacetamide backbone.
Preparation Methods
The synthesis of WAY-352832 involves several steps, starting with the preparation of the thiazole ring and the bromophenyl group. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
WAY-352832 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Scientific Research Applications
WAY-352832 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-352832 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
WAY-352832 can be compared with other similar compounds, such as:
Benzeneacetamide derivatives: These compounds share a similar backbone but differ in the substituents attached to the benzene ring.
Thiazole-containing compounds: These compounds have a thiazole ring but may have different functional groups attached.
Bromophenyl derivatives: These compounds contain a bromophenyl group but differ in the other parts of the molecule.
The uniqueness of WAY-352832 lies in its specific combination of the bromophenyl group and the thiazolyl group attached to the benzeneacetamide backbone, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H13BrN2OS |
---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C17H13BrN2OS/c18-14-8-6-13(7-9-14)15-11-22-17(19-15)20-16(21)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21) |
InChI Key |
IJLUARLBXWDKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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